2-(4-fluorophenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
A novel sulfonate reagent, closely related to the compound , was synthesized for analytical derivatization in liquid chromatography. This reagent aims to enhance the detection sensitivity of analytes in high-performance liquid chromatography (HPLC) by incorporating a fluorophore for sensitive detection and a tertiary amino function for easy removal after derivatization. This approach underscores the compound's relevance in developing sensitive and specific analytical methods for trace analysis in complex matrices (Wu et al., 1997).
Synthesis and Molecular Docking
The compound has been part of a study focusing on the synthesis and molecular docking of new triazole analogues, indicating its potential as a scaffold for developing enzyme inhibitors. These analogues were evaluated for their inhibitory activities against various enzymes, demonstrating the compound's utility in the discovery of new therapeutics through structural modification and optimization (Virk et al., 2018).
Radiotracer Development for PET Imaging
Another study involved the synthesis and application of a closely related compound as a precursor in the development of radiotracers for positron emission tomography (PET) imaging. This research highlights the compound's significance in the field of neuroimaging, particularly for mapping specific neurotransmitter systems in the brain (Haka et al., 1989).
Antimicrobial Activity Screening
The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity represent another area of application. This compound was part of a series tested for their efficacy against various bacterial strains, illustrating its potential role in the development of new antimicrobial agents (Iqbal et al., 2017).
Neuropharmacological Studies
Research on serotonin 1A receptors in the living brain of Alzheimer's disease patients using a derivative of this compound as a molecular imaging probe demonstrates its relevance in neuropharmacology and the study of psychiatric disorders. This work underscores the compound's potential in contributing to our understanding of the pathophysiology of neurodegenerative diseases and the development of targeted therapies (Kepe et al., 2006).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCMUJRIZXXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.